3-Methoxynaphthalene-2-boronic acid
Overview
Description
3-Methoxynaphthalene-2-boronic acid: is an organic compound with the molecular formula C11H11BO3. It is a boronic acid derivative of naphthalene, characterized by the presence of a methoxy group at the third position and a boronic acid group at the second position of the naphthalene ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
3-Methoxynaphthalene-2-boronic acid, also known as (3-methoxynaphthalen-2-yl)boronic Acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the this compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that this compound is involved in . It enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored under inert gas at 2-8°c .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis, enabling the creation of a vast array of organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxynaphthalene-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of 3-methoxynaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and proceeds via a palladium-catalyzed cross-coupling mechanism .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxynaphthalene-2-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: For oxidation reactions, common agents include hydrogen peroxide or peracids.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
Chemistry: 3-Methoxynaphthalene-2-boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of complex organic molecules, including those used in electronic materials and polymers. Its role in facilitating efficient and selective carbon-carbon bond formation makes it valuable in various industrial applications .
Comparison with Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling but with a simpler structure.
2-Methoxynaphthalene-1-boronic Acid: Similar to 3-methoxynaphthalene-2-boronic acid but with different substitution positions on the naphthalene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group at the third position can also affect the electronic properties of the compound, making it distinct from other boronic acids .
Properties
IUPAC Name |
(3-methoxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSMLZROCLQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447231 | |
Record name | 3-Methoxynaphthalene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104115-76-6 | |
Record name | 3-Methoxynaphthalene-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxynaphthalene-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.